4-[(4-fluorophenyl)sulfanyl]-3,5-dimethyl-1-(4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-fluorophenyl)sulfanyl]-3,5-dimethyl-1-(4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl)-1H-pyrazole is a complex organic compound that features a unique combination of functional groups, including a fluorophenyl sulfanyl group, a dimethyl pyrazole ring, and a tetrahydrobenzothiophene carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-fluorophenyl)sulfanyl]-3,5-dimethyl-1-(4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl)-1H-pyrazole typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-[(4-fluorophenyl)sulfanyl]-3,5-dimethyl-1-(4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
4-[(4-fluorophenyl)sulfanyl]-3,5-dimethyl-1-(4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl)-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for designing new drugs with potential therapeutic properties.
Materials Science: It can be incorporated into polymers or other materials to enhance their properties.
Organic Synthesis: The compound’s unique functional groups make it a valuable intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-[(4-fluorophenyl)sulfanyl]-3,5-dimethyl-1-(4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl)-1H-pyrazole involves interactions with specific molecular targets and pathways. The fluorophenyl group can interact with aromatic residues in proteins, while the pyrazole ring can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-[2-(4-fluorophenyl)ethyl]-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one
- 2-[(2-chlorobenzyl)sulfanyl]-3-(4-chlorophenyl)-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidin-4(3H)-one
Uniqueness
4-[(4-fluorophenyl)sulfanyl]-3,5-dimethyl-1-(4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl)-1H-pyrazole is unique due to its combination of a fluorophenyl sulfanyl group and a tetrahydrobenzothiophene carbonyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
[4-(4-fluorophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2OS2/c1-12-19(25-16-9-7-15(21)8-10-16)13(2)23(22-12)20(24)18-11-14-5-3-4-6-17(14)26-18/h7-11H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKFDTNTYNIPZQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C2=CC3=C(S2)CCCC3)C)SC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.